molecular formula C13H19N B2515311 3-Ethyl-4-phenylpiperidine CAS No. 1354951-74-8

3-Ethyl-4-phenylpiperidine

Cat. No.: B2515311
CAS No.: 1354951-74-8
M. Wt: 189.302
InChI Key: HJLMDBFLDGLUCM-UHFFFAOYSA-N
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Description

3-Ethyl-4-phenylpiperidine: is a piperidine derivative, which is a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound this compound is of interest due to its potential pharmacological properties and its role as an intermediate in the synthesis of other complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethyl-4-phenylpiperidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors. For instance, the reaction of 3-ethylpyridine with phenylmagnesium bromide followed by hydrogenation can yield this compound. The reaction conditions typically involve:

    Solvent: Anhydrous ether or tetrahydrofuran

    Temperature: Room temperature to reflux

    Catalyst: Palladium on carbon for hydrogenation

Another method involves the use of a [3+3] cycloaddition reaction, where a three-carbon synthon reacts with a three-carbon fragment to form the piperidine ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of high-pressure hydrogenation and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Ethyl-4-phenylpiperidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or ketones.

    Reduction: Reduction reactions can yield different piperidine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the piperidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield this compound N-oxide, while reduction with lithium aluminum hydride can produce this compound derivatives with varying degrees of saturation.

Scientific Research Applications

3-Ethyl-4-phenylpiperidine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex piperidine derivatives and other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    Pethidine (Meperidine): A well-known analgesic with a similar piperidine structure.

    Anileridine: Another analgesic with structural similarities to 3-Ethyl-4-phenylpiperidine.

    Alphaprodine: A synthetic opioid analgesic related to pethidine.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperidine ring, which can influence its pharmacological properties and reactivity. Compared to other similar compounds, it may exhibit different biological activities and chemical reactivity, making it a valuable compound for further research and development.

Properties

IUPAC Name

3-ethyl-4-phenylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N/c1-2-11-10-14-9-8-13(11)12-6-4-3-5-7-12/h3-7,11,13-14H,2,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLMDBFLDGLUCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCC1C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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